[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Overview
Description
“[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 1189749-68-5 . It has a molecular weight of 224.26 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16) .Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 113-115°C .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Tetrazole Derivatives
Tetrazoles, including derivatives of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid, are synthesized for use in various biological studies. For example, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid was synthesized as part of metabolic profiling studies in drug development (Maxwell & Tran, 2017).
Coordination Polymers and Biological Activities
Triorganotin 1H-tetrazolyl-1-acetates, synthesized from 1H-tetrazolyl-1-acetic acid, displayed different coordination modes and exhibited good antifungal activities against a range of pathogens (Xie et al., 2009).
Antioxidant and Enzyme Inhibition Properties
Schiff base ligands derived from amino acid [1-(aminomethyl)cyclohexyl]acetic acid and their metal complexes have been studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Chemical Properties and Coordination Compounds
Hydrothermal Synthesis of Coordination Polymers
A novel manganese coordination compound with benzotriazol-1-yl-acetic acid and 1-(1H-tetrazol-5-ylmethyl)-1H-benzotriazole ligands was synthesized hydrothermally (Wang et al., 2011).
Tetrazole Ligands in Catalysis
1-(2-Iodophenyl)-1H-tetrazole was used as a ligand in palladium-catalyzed Heck reactions, demonstrating its potential in catalysis (Gupta et al., 2004).
Complex Synthesis and Characterization
Various tetrazole acetic acid complexes, including those with lanthanide salts, have been synthesized and characterized, showcasing the diverse coordination properties of tetrazole derivatives (Ding et al., 2009).
Photodecomposition and Spectroscopy
Photodecomposition Studies
(Tetrazol-5-yl)acetic acid, a molecule containing both carboxylic and tetrazolyl groups, was studied for its thermal decomposition and photochemistry, revealing insights into its reactivity and stability (Pagacz-Kostrzewa et al., 2014).
Infrared Spectra and Crystal Structure Analysis
The crystal structure and infrared spectra of (tetrazol-5-yl)acetic acid have been analyzed, providing detailed information about its molecular structure (Pagacz-Kostrzewa et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFBWSCPNYMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-68-5 | |
Record name | 2-[1-(1H-1,2,3,4-tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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